Gyno-Pevaril

Description

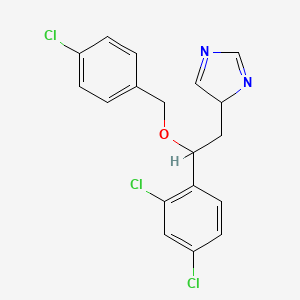

Structure

2D Structure

3D Structure

Properties

CAS No. |

68797-30-8 |

|---|---|

Molecular Formula |

C18H15Cl3N2O |

Molecular Weight |

381.7 g/mol |

IUPAC Name |

4-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-4H-imidazole |

InChI |

InChI=1S/C18H15Cl3N2O/c19-13-3-1-12(2-4-13)10-24-18(8-15-9-22-11-23-15)16-6-5-14(20)7-17(16)21/h1-7,9,11,15,18H,8,10H2 |

InChI Key |

LDIUYZDMWMDLDX-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1COC(CC2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)Cl |

Canonical SMILES |

C1=CC(=CC=C1COC(CC2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)Cl |

Origin of Product |

United States |

Molecular Mechanisms of Antifungal Action

Ergosterol (B1671047) Biosynthesis Pathway Inhibition

The synthesis of ergosterol, a critical sterol component of fungal cell membranes, is the primary target for econazole (B349626) nitrate (B79036).

Lanosterol (B1674476) 14α-Demethylase (CYP51) as a Primary Target

Econazole nitrate functions by inhibiting the enzyme lanosterol 14α-demethylase, also known as CYP51 drugbank.compatsnap.comnih.govnafdac.gov.ngunict.itmedicaldialogues.inwithpower.comwikipedia.orgnih.govresearchgate.netnih.govfrontiersin.orgncats.ioacs.org. This enzyme is a cytochrome P450-dependent enzyme that plays a crucial role in the ergosterol biosynthetic pathway, specifically catalyzing the demethylation of lanosterol at the C14 position patsnap.comnih.govresearchgate.netnih.govacs.org. By binding to CYP51, econazole nitrate blocks this essential step in sterol production patsnap.comresearchgate.netnih.govfrontiersin.orgacs.org. Research has identified specific binding affinities for econazole to CYP51 in fungal species, indicating its potent inhibitory action ncats.io.

Table 1: Econazole Nitrate Inhibition of Lanosterol 14α-Demethylase (CYP51)

| Target Enzyme | Target Organism/Context | Action | Potency (Kd) | Reference |

| CYP51 | Trichophyton rubrum | Inhibitor | 17.9 nM | ncats.io |

Disruption of Fungal Cell Membrane Homeostasis

The inhibition of ergosterol synthesis by econazole nitrate leads to a significant disruption of fungal cell membrane homeostasis drugbank.compatsnap.comnih.govnafdac.gov.ngunict.itmedicaldialogues.inwithpower.comwikipedia.orgfrontiersin.orgncats.ioncats.ionih.govpatsnap.comwithpower.comnih.gov. Ergosterol is vital for maintaining the structural integrity, fluidity, and proper function of the fungal cell membrane. A reduction in ergosterol levels compromises the membrane's ability to act as a selective barrier, resulting in increased permeability drugbank.compatsnap.comnih.govnafdac.gov.ngunict.itmedicaldialogues.inwithpower.comwikipedia.orgfrontiersin.orgncats.ioncats.ionih.govpatsnap.comwithpower.comnih.gov. This compromised permeability allows for the leakage of essential intracellular components, such as ions and nutrients, and the influx of harmful substances, ultimately leading to cell dysfunction and death drugbank.compatsnap.comnih.govnafdac.gov.ngunict.itmedicaldialogues.inwithpower.comwikipedia.orgfrontiersin.orgncats.ioncats.ionih.govpatsnap.comwithpower.comnih.gov.

Alternative Cellular Targets and Non-Ergosterol Mechanisms

Beyond its primary action on ergosterol biosynthesis, econazole nitrate has been implicated in other cellular processes that contribute to its antifungal efficacy.

Inhibition of Endogenous Respiration

Econazole nitrate has been reported to inhibit endogenous respiration within fungal cells drugbank.comnih.govnafdac.gov.ngunict.itmedicaldialogues.inwithpower.comncats.ioncats.ionih.govscientificlabs.co.uk. This inhibition affects the cell's energy production mechanisms, further impairing its ability to grow and survive.

Interaction with Membrane Phospholipids

Compound Name Table

| Common Name | Chemical Name/Synonym |

| Gyno-Pevaril | Brand name for products containing Econazole Nitrate |

| Econazole | 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole |

| Econazole Nitrate | Econazole nitrate salt |

| Lanosterol | Sterol precursor |

| Ergosterol | Essential fungal cell membrane sterol |

| CYP51 | Lanosterol 14α-demethylase |

| Trichophyton rubrum | A species of dermatophyte fungus |

Inhibition of Yeast-to-Mycelial Transformation

Econazole nitrate has been shown to inhibit the morphological transition of fungi from a yeast form to a mycelial form drugbank.commedkoo.comnafdac.gov.ngsigmaaldrich.comnafdac.gov.ngnih.govlookchem.comsdbidoon.comhmdb.cafda.gov. This transformation is a crucial step in the life cycle of many pathogenic fungi, often associated with increased virulence and tissue invasion. By preventing this switch, econazole nitrate can limit the fungus's ability to establish and spread infection within host tissues. The precise molecular targets responsible for this inhibition are not fully elucidated but are believed to be linked to the broader cellular disruptions caused by the compound.

Direct Membrane Interactions and Permeability Alterations

The principal mechanism by which econazole nitrate exerts its antifungal activity is through the inhibition of ergosterol biosynthesis drugbank.commedkoo.comnafdac.gov.ngsigmaaldrich.comnafdac.gov.ngnih.govsdbidoon.comhmdb.canih.govunict.itpatsnap.comtoku-e.compatsnap.commedscape.comfrilab.chsigmaaldrich.com. Ergosterol is the primary sterol component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is indispensable for maintaining membrane structure, fluidity, and the function of membrane-bound enzymes. Econazole nitrate specifically targets and inhibits lanosterol 14-alpha-demethylase (CYP51), a cytochrome P450 enzyme critical in the conversion of lanosterol to ergosterol drugbank.commedkoo.comnafdac.gov.ngsigmaaldrich.comnafdac.gov.ngnih.govsdbidoon.comhmdb.canih.govunict.itpatsnap.compatsnap.comfrilab.chsigmaaldrich.com.

This inhibition leads to a depletion of ergosterol within the fungal cell membrane and an accumulation of toxic sterol intermediates. The resulting alteration in membrane composition disrupts its structural integrity and fluidity, significantly increasing its permeability drugbank.commedkoo.comnafdac.gov.ngsigmaaldrich.comnafdac.gov.ngnih.govsdbidoon.comhmdb.canih.govunict.itpatsnap.comtoku-e.compatsnap.commedscape.comfrilab.chsigmaaldrich.com. This increased permeability causes essential intracellular components, such as ions and metabolites, to leak out of the cell, while simultaneously allowing harmful external substances to enter. Ultimately, this loss of cellular homeostasis leads to metabolic dysfunction and cell death patsnap.comtoku-e.compatsnap.com. Some research also suggests that econazole nitrate can directly interact with fungal cell membranes, causing immediate changes in their properties and contributing to a rapid antifungal effect even before significant ergosterol depletion occurs patsnap.com.

Inhibition of RNA Synthesis

Evidence also suggests that econazole nitrate can interfere with nucleic acid synthesis, specifically by inhibiting RNA synthesis medscape.comfrilab.ch. RNA plays a critical role in protein synthesis, gene expression, and various other cellular processes. By impeding RNA synthesis, econazole nitrate can disrupt the production of essential proteins and interfere with the fungus's ability to replicate and carry out vital metabolic functions, further contributing to its fungistatic or fungicidal effects.

Summary of Molecular Mechanisms

| Mechanism | Specific Target/Process | Effect on Fungal Cell |

| Ergosterol Biosynthesis Inhibition | Lanosterol 14-alpha-demethylase (CYP51) | Depletion of ergosterol, accumulation of toxic sterols; disruption of membrane integrity and fluidity; increased permeability; leakage of cellular contents; cell death drugbank.commedkoo.comnafdac.gov.ngsigmaaldrich.comnafdac.gov.ngnih.govsdbidoon.comhmdb.canih.govunict.itpatsnap.comtoku-e.compatsnap.commedscape.comfrilab.chsigmaaldrich.com. |

| Direct Membrane Interaction | Fungal Cell Membrane | Immediate changes in membrane properties, contributing to rapid antifungal effects patsnap.com. |

| Inhibition of Yeast-to-Mycelial Transformation | Morphological transition pathway | Prevents hyphal growth and potential tissue invasion, limiting virulence drugbank.commedkoo.comnafdac.gov.ngsigmaaldrich.comnafdac.gov.ngnih.govlookchem.comsdbidoon.comhmdb.cafda.gov. |

| Impairment of Biosynthesis and Uptake | Purine (B94841) uptake; Triglyceride/Phospholipid biosynthesis | Disruption of nucleotide synthesis and essential membrane lipid production, compromising cellular metabolism and membrane integrity drugbank.commedkoo.comnafdac.gov.ngsigmaaldrich.comnafdac.gov.ngnih.govlookchem.comsdbidoon.comhmdb.cafda.govnih.govunict.it. |

| Inhibition of RNA Synthesis | RNA synthesis machinery | Interference with protein synthesis, gene expression, and replication, leading to metabolic dysfunction medscape.comfrilab.ch. |

| Inhibition of Endogenous Respiration | Mitochondrial oxidative processes | Impairs cellular energy production and metabolic activity drugbank.commedkoo.comnafdac.gov.ngsigmaaldrich.comnafdac.gov.ngnih.govlookchem.comsdbidoon.comhmdb.casigmaaldrich.com. |

| Inhibition of Oxidative and Peroxidative Enzyme Activity | Cellular enzymes involved in oxidation and peroxidation | May contribute to cellular necrosis and death nih.gov. |

Antifungal Spectrum and Efficacy in Pre Clinical and in Vitro Studies

Efficacy Against Dermatophytes

Econazole (B349626) has demonstrated significant in vitro activity against dermatophytes, the fungi responsible for common skin, hair, and nail infections. Studies have consistently shown its effectiveness against various species within the genera Trichophyton, Microsporum, and Epidermophyton.

Research indicates that econazole is highly active against all tested dermatophytes. scilit.com One study highlighted that a 1% econazole cream led to a cure in 91% of tinea pedis cases, 100% in tinea genitocruralis, and 92% in tinea corporis. researchgate.net The geometric mean Minimum Inhibitory Concentration (MIC) of econazole against a range of dermatophyte isolates has been reported to be 0.097 μg/mL. researchgate.net

Table 1: In Vitro Activity of Econazole Against Common Dermatophytes

| Dermatophyte Species | Reported MIC Range (µg/mL) | Reference |

|---|---|---|

| Trichophyton mentagrophytes | Effective | researchgate.net |

| Trichophyton rubrum | Effective | researchgate.net |

| Trichophyton tonsurans | Effective | researchgate.net |

| Microsporum canis | Effective | researchgate.net |

| Epidermophyton floccosum | Effective | researchgate.net |

Efficacy Against Yeasts (e.g., Candida Species)

Econazole exhibits potent activity against various yeast species, most notably those from the Candida genus, which are common causes of superficial and mucosal infections. In vitro studies have established its efficacy against both Candida albicans and non-albicans species.

The MIC of econazole against 100 clinical Candida isolates was found to be in the range of 0.016-16 μg/mL. nih.govnih.govresearchgate.net For C. albicans specifically, econazole has been shown to be one of the most effective agents alongside miconazole (B906). nih.govnih.gov Against Nakaseomyces glabratus (formerly Candida glabrata), econazole demonstrated the lowest geometric mean MIC (0.208 mg/L) compared to other tested azoles. asm.org

Table 2: MIC of Econazole Against Various Candida Species

| Candida Species | MIC Range (µg/mL) | Reference |

|---|---|---|

| Candida albicans | 0.016 - 16 | nih.govnih.govresearchgate.net |

| Candida tropicalis | 0.016 - 16 | nih.govnih.govresearchgate.net |

| Candida parapsilosis | 0.016 - 16 | nih.govnih.govresearchgate.net |

| Candida krusei | 0.016 - 16 | nih.govnih.govresearchgate.net |

| Candida guilliermondii | 0.016 - 16 | nih.govnih.govresearchgate.net |

| Nakaseomyces glabratus | 0.208 (GM MIC mg/L) | asm.org |

Efficacy Against Molds (e.g., Aspergillus fumigatus)

Econazole has demonstrated in vitro activity against various molds, including pathogenic species like Aspergillus fumigatus. Research has shown that econazole is effective against filamentous fungi, with MICs that are often lower than those for yeasts. nih.gov

In one study, the MIC of econazole against Aspergillus fumigatus was reported as 8 mg/L. researchgate.net Another screening of chemical libraries identified econazole as one of ten compounds that inhibit the growth of A. fumigatus. asm.org

Activity Against Gram-Positive Bacteria

Beyond its antifungal properties, econazole also possesses activity against a range of Gram-positive bacteria. This dual action can be beneficial in mixed infections. Studies have shown that econazole is effective against various staphylococci and streptococci strains.

The MIC of econazole against Gram-positive bacteria has been reported to be in the range of 0.78-25 µg/mL. nih.gov Specifically, against staphylococci, the MIC for econazole nitrate (B79036) alone was found to be 1.0 µg/mL. medicaljournals.semedicaljournals.se Further research demonstrated that the MIC50 of econazole nitrate against Methicillin-susceptible Staphylococcus aureus (MSSA) was comparable to several antibiotics, and notably lower against Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Table 3: In Vitro Activity of Econazole Against Gram-Positive Bacteria

| Bacterial Species | MIC Range (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 1.0 | medicaljournals.semedicaljournals.se |

| Staphylococcus epidermidis | Effective | medicaljournals.se |

| Streptococcus pyogenes | Variable | medicaljournals.semedicaljournals.se |

| General Gram-Positive Bacteria | 0.78 - 25 | nih.gov |

Activity Against Trichomonas Species

Econazole has also shown activity against the protozoan parasite Trichomonas vaginalis, the causative agent of trichomoniasis. In vitro studies have demonstrated that econazole sulfosalicylate is active against T. vaginalis. nih.gov While specific MIC values for econazole against Trichomonas are not as extensively documented as for fungi, its recognized activity suggests a potential role in treating infections caused by this organism. Other related imidazole (B134444) antifungals, like fenticonazole, have also shown anti-Trichomonas action. europeanreview.org

Comparative Antifungal Activity Studies (In Vitro)

Numerous in vitro studies have compared the antifungal activity of econazole to other azole antifungals. These comparisons help to position its efficacy within the broader class of antifungal agents.

In a study of 100 clinical Candida isolates, econazole and miconazole were generally more active than itraconazole (B105839) and fluconazole (B54011). nih.govnih.gov For Candida albicans isolates specifically, miconazole and econazole were found to have the best effect. nih.govnih.gov However, for non-albicans Candida species, itraconazole and miconazole showed more activity. nih.govnih.gov Another study comparing econazole with clotrimazole (B1669251) and miconazole against Fusarium oxysporum found econazole to be the most efficient antifungal agent in inhibiting growth. researchgate.net

Table 4: Comparative In Vitro Activity of Econazole and Other Antifungals Against Candida Species

| Antifungal Agent | MIC Range (µg/mL) | Reference |

|---|---|---|

| Econazole | 0.016 - 16 | nih.govnih.gov |

| Miconazole | 0.016 - 16 | nih.govnih.gov |

| Itraconazole | 0.032 - 16 | nih.govnih.gov |

| Fluconazole | 0.25 - 64 | nih.govnih.gov |

Synergistic Antifungal Effects (e.g., with Lactoferrin)

Research has explored the synergistic potential of econazole with other compounds, notably lactoferrin. Synergistic effects can enhance antifungal activity and potentially combat resistance.

An in vitro study assessing the combination of lactoferrin and econazole against biofilms formed by Candida species, including C. albicans, C. tropicalis, and C. krusei, demonstrated a significant reduction in biofilm formation compared to econazole alone. researchgate.net This suggests that lactoferrin enhances the antifungal activity of econazole, particularly against biofilm-associated infections. researchgate.net The mechanism of this synergy is thought to involve lactoferrin's direct interaction with the fungal cell surface, leading to increased permeability and cell damage, which may facilitate the action of econazole. frontiersin.orgnih.gov

Minimum Inhibitory Concentration (MIC) Determinations and Methodologies

The in vitro efficacy of an antifungal agent is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. brieflands.comresearchgate.net This metric is crucial for evaluating the antifungal spectrum and potency of a compound like econazole. The determination of econazole's MIC against various fungal pathogens has been the subject of numerous pre-clinical studies, employing standardized and modified methodologies to ensure reproducibility and accuracy.

Methodologies for determining the MIC of econazole primarily rely on broth and agar (B569324) dilution techniques. A widely accepted standard is the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI), particularly the M38-A3 document for filamentous fungi and corresponding standards for yeasts. nih.govnih.govresearchgate.net This method involves preparing serial two-fold dilutions of econazole in 96-well microtiter plates using a buffered culture medium, such as RPMI 1640 with L-glutamine and buffered with morpholinepropanesulfonic acid (MOPS) to a pH of 7.0. nih.govjcdr.net The econazole nitrate salt is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) before being diluted in the medium. brieflands.comnih.gov

A standardized inoculum of the fungal isolate is then prepared. Fungal colonies from a fresh culture on a medium like Sabouraud Dextrose Agar (SDA) are suspended in sterile saline. nih.gov The cell density of this suspension is adjusted using a spectrophotometer to achieve a specific transmission, which is then further diluted in the RPMI 1640 medium to yield a final concentration typically ranging from 0.5 x 10³ to 2.5 x 10³ colony-forming units per milliliter (CFU/mL). nih.gov For dermatophytes, a proposed optimal inoculum is around 10⁴ CFU/mL. asm.org

The inoculated microplates are incubated at a controlled temperature, generally 35°C for Candida species for 24-48 hours, or 28°C for dermatophytes for a longer period of 7 days. nih.govasm.org Following incubation, the MIC is determined as the lowest concentration of econazole that causes a significant reduction in fungal growth (often 80% or more) compared to a drug-free control well. nih.gov For some fungi, the endpoint is defined as the concentration that leads to 100% growth inhibition (MIC-0). asm.org

Research Findings on Antifungal Spectrum

In vitro studies have demonstrated that econazole possesses a broad spectrum of antifungal activity, particularly against yeasts and dermatophytes.

Efficacy against Candida Species

Econazole has shown potent activity against various Candida species, which are common causes of superficial and mucosal fungal infections. In a study of 100 clinical Candida isolates, the MIC for econazole ranged from 0.016 to 16 µg/mL. nih.govnih.govresearchgate.net For Candida albicans, econazole and miconazole were found to be highly effective. nih.gov Another investigation assessing fluconazole-resistant clinical isolates of C. albicans reported econazole nitrate MIC values ranging from 16 to 32 µg/mL. brieflands.com

A study evaluating isolates from vulvovaginal candidiasis established local epidemiological cut-off values (ECOFFs) for several antifungals. For C. albicans, the ECOFF for econazole was 0.06 mg/L, and for Nakaseomyces glabratus (formerly Candida glabrata), it was 2 mg/L. asm.org The geometric mean (GM) MIC of econazole against N. glabratus was found to be 0.208 mg/L. asm.org

Table 1: In Vitro Susceptibility of Candida Species to Econazole

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean (µg/mL) | Reference |

|---|---|---|---|---|---|---|

| Candida spp. (6 species) | 100 | 0.016 - 16 | - | - | - | nih.gov, nih.gov |

| Candida albicans | 10 (Fluconazole-resistant) | 16 - 32 | - | - | - | brieflands.com |

| Candida albicans | - | - | - | - | - | asm.org |

| Nakaseomyces glabratus | - | - | - | - | 0.208 | asm.org |

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. A hyphen (-) indicates data not provided in the source.

Efficacy against Dermatophytes and Other Fungi

Econazole is also highly active against dermatophytes, the fungi responsible for infections of the skin, hair, and nails (tinea). One study reported MIC values for econazole nitrate against various dermatophytes to be in the range of <0.001 to 0.25 µg/mL. europeanreview.org Another in vitro study determined the MIC of econazole for Trichophyton mentagrophytes to be 25 µg/mL using a modified dilution technique. koreamed.org Comparative studies have shown econazole exhibits better in vitro activity against filamentous fungi than miconazole. nih.gov

Table 2: In Vitro Susceptibility of Dermatophytes to Econazole

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Dermatophytes (various) | - | <0.001 - 0.25 | europeanreview.org |

| Trichophyton mentagrophytes | - | 25 | koreamed.org |

| Trichophyton rubrum | - | - | drugbank.com |

| Microsporum canis | - | - | drugbank.com |

A hyphen (-) indicates specific quantitative data was not provided in the source, though the source confirms activity against the listed species.

Molecular Mechanisms of Antifungal Resistance

Azole Resistance Pathways in Fungi

Azole antifungals, including econazole (B349626), target the enzyme lanosterol (B1674476) 14α-demethylase (Erg11p in yeasts, Cyp51A in molds), which is essential for ergosterol (B1671047) synthesis nih.govfrontiersin.org. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes nih.govfrontiersin.org. Resistance to azoles typically develops through alterations in this target enzyme or through the enhanced removal of the drug from the fungal cell.

Target Site Alterations

Changes at the molecular level that affect the azole's ability to bind to or inhibit its target enzyme are a primary driver of resistance.

Mutations within genes involved in the ergosterol biosynthesis pathway are frequently associated with azole resistance.

ERG11 Gene Mutations : The ERG11 gene encodes the lanosterol 14α-demethylase enzyme, the direct target of azole antifungals nih.govfrontiersin.orgasm.org. Mutations in ERG11 often result in amino acid substitutions within the Erg11p protein. These substitutions can alter the enzyme's three-dimensional structure, reducing the binding affinity of azole drugs without completely abolishing the enzyme's catalytic activity nih.govasm.orgnih.govnih.govmdpi.com. This reduced affinity means that higher concentrations of the antifungal are required to inhibit ergosterol synthesis, leading to resistance. Over 140 different ERG11 mutations leading to amino acid substitutions have been identified in azole-resistant fungal isolates nih.govinfectiologyjournal.com.

Table 1: Key ERG11 Mutations Associated with Azole Resistance

| Mutation Example | Amino Acid Change | Reported Effect on Azole Resistance | Reference(s) |

|---|---|---|---|

| Y132H | Tyrosine to Histidine | Increased azole MICs | nih.govinfectiologyjournal.com |

| K143R | Lysine to Arginine | Increased azole MICs | nih.govinfectiologyjournal.com |

| F145L | Phenylalanine to Leucine | Increased azole MICs | nih.govinfectiologyjournal.com |

| S405F | Serine to Phenylalanine | Increased azole MICs | nih.gov |

| G448E | Glycine to Glutamic Acid | Increased azole MICs | nih.gov |

| A395T | Alanine to Threonine | Associated with resistance in C. tropicalis | nih.gov |

ERG3 Gene Mutations : The ERG3 gene encodes the C-5 desaturase enzyme, which is involved in converting sterol intermediates frontiersin.orgmdpi.commdpi.com. In the presence of azoles, the inhibition of lanosterol 14α-demethylase leads to the accumulation of methylated sterols, which can be converted into toxic products by C-5 desaturase mdpi.commdpi.com. If the ERG3 gene is mutated, these toxic products are not synthesized, allowing the fungal cell to survive and develop resistance to azoles infectiologyjournal.commdpi.commdpi.com. While less common than ERG11 mutations, ERG3 mutations have been observed in clinical isolates and can confer cross-resistance to fluconazole (B54011) infectiologyjournal.com.

UPC2 Gene Mutations : UPC2 encodes a zinc-cluster transcription factor that plays a crucial role in regulating genes involved in the ergosterol biosynthesis pathway, including ERG11 infectiologyjournal.commdpi.comasm.orgmdpi.comnih.gov. Gain-of-function mutations in UPC2 can lead to the increased expression of ERG11, thereby increasing the production of the target enzyme and contributing to azole resistance infectiologyjournal.commdpi.comasm.orgnih.gov. These UPC2 mutations are considered a significant contributor to azole resistance in various Candida species, and this transcription factor is essential for azole resistance asm.orgnih.gov.

Beyond direct mutations in the ERG11 gene, resistance can also arise from an increased cellular level of the Erg11p enzyme. This overexpression can be driven by various mechanisms, including:

Gain-of-function mutations in regulatory genes : As noted above, mutations in transcription factors like UPC2 can lead to the constitutive overexpression of ERG11 nih.govinfectiologyjournal.commdpi.comasm.orgejimmunology.org.

Chromosomal rearrangements : Increased copy numbers of the ERG11 gene, potentially due to chromosomal rearrangements, can also result in elevated enzyme levels nih.govinfectiologyjournal.com.

An increased abundance of the Erg11p enzyme can overwhelm the inhibitory capacity of the azole drug, thereby conferring resistance ejimmunology.org. Studies have shown that ERG11 overexpression is a common mechanism in azole-resistant clinical isolates bohrium.comscielo.org.co.

Efflux Pump Overexpression and Regulation

A significant mechanism of antifungal resistance involves the active extrusion of drugs from the fungal cell, preventing them from reaching their intracellular targets at effective concentrations. This is primarily mediated by drug efflux pumps, which are membrane-bound proteins.

ATP-Binding Cassette (ABC) transporters are a major class of efflux pumps found in fungi that contribute to azole resistance nih.govnih.govmdpi.comfrontiersin.orgbiotechmedjournal.comfrontiersin.orgnih.govasm.org. These transporters utilize ATP hydrolysis to actively transport a wide range of substrates, including antifungal drugs, out of the cell biotechmedjournal.comfrontiersin.org.

CDR1 and CDR2 Genes : In Candida albicans, the CDR1 and CDR2 genes encode ABC transporters that are frequently overexpressed in azole-resistant clinical isolates frontiersin.orgnih.govasm.org. Overexpression of CDR1 is considered a major determinant of azole resistance, significantly reducing intracellular drug accumulation asm.org. The regulation of CDR1 and CDR2 is often controlled by transcription factors like TAC1 asm.org.

MDR1 Gene : While belonging to the Major Facilitator Superfamily (MFS), MDR1 also plays a critical role in efflux-mediated resistance and is often co-regulated with azole resistance mechanisms asm.orgmdpi.comfrontiersin.org.

Other ABC Transporters : Various other ABC transporters, such as ATR F in Aspergillus fumigatus frontiersin.orgfrontiersin.orgnih.gov and CgCDR1, CgCDR2, CgSNQ2 in Candida glabrata biotechmedjournal.com, have been implicated in azole resistance across different fungal species.

The overexpression of these efflux pump genes, often driven by mutations in regulatory elements or transcription factors, leads to increased drug efflux and reduced intracellular drug concentrations, thereby conferring resistance frontiersin.orgnih.gov.

List of Compounds Mentioned:

Econazole nitrate (B79036)

Econazole

Lanosterol

Ergosterol

14α-methyl sterols

14α-methyl-lanosterol

Toxic sterol intermediates

14α-methyl-3,6-diol

Eburicol

Obtusifoliol

14α-methylfecosterol

Fecosterol

Ergosta-5,7-dienol

Ergosta-5,7,22-trienol

List of Genes and Enzymes Mentioned:

ERG11 (Lanosterol 14α-demethylase / Erg11p / Cyp51A)

ERG3 (C-5 desaturase)

UPC2 (Transcription factor)

ERG1

ERG2

ERG6

ERG24

ERG25

CDR1 (ABC transporter)

CDR2 (ABC transporter)

MDR1 (MFS transporter)

TAC1 (Transcription factor)

MRR1 (Transcription factor)

PDR16

SNQ2

FKS1

FKS2

PDR1

FCA1

FCY1

FCY2

FUR1

CYP51A

CYP51B

ATR F (ABC transporter)

ATR I (ABC transporter)

ATR A (ABC transporter)

ATR G (ABC transporter)

ATR H (ABC transporter)

CdCDR1

CdCDR2

ABC1

ABC2

CnAFR1

CneAfr1p

CneMdr1p

CgCDR1

CgCDR2

CgSNQ2

CgPDR1

CgUPC2A

CgUPC2B

ECM22

CybE

Erg7p

Erg13p

AfuMDR1

AfuMDR2

AfuMDR3

AfuMDR4

HMG1

MDR1 (in C. albicans)

CDR1 (in C. albicans)

CDR2 (in C. albicans)

MDR1 (in C. tropicalis)

CDR1 (in C. tropicalis)

ERG3 (in C. tropicalis)

ERG11 (in C. tropicalis)

MKC1

CDR3

ERG1 (in C. tropicalis)

ERG2 (in C. tropicalis)

UPC2 (in C. tropicalis)

CDR1 (in C. lusitaniae)

MRR1 (in C. lusitaniae)

MFS7 (in C. lusitaniae)

ABC2 (in C. krusei)

ABC1 (in C. krusei)

SNQ2 (in S. cerevisiae)

PDR5

PDR10

PDR16

CYP51A1

P45014a-dm

Synthesis, Chemical Analogues, and Structure Activity Relationships

Conventional Synthetic Pathways

The traditional synthesis of econazole (B349626) involves a multi-step chemical process. A common pathway begins with the alkylation of imidazole (B134444) with a bromoketone derived from o,p-dichloroacetophenone. This reaction forms an intermediate ketone product. wikipedia.org

The key steps are as follows:

Alkylation of Imidazole: Imidazole is reacted with 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one (a bromoketone) to yield 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. wikipedia.org

Ketone Reduction: The ketone group in the resulting intermediate is then reduced to a secondary alcohol using a reducing agent like sodium borohydride. This step produces the alcohol intermediate, (RS)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol. wikipedia.org

Alkylation of the Alcohol: The final step involves the alkylation of the alcohol. The alkoxide, formed by treating the alcohol with a base, is reacted with p-chlorobenzyl chloride to yield econazole. wikipedia.org

Alternative methods, such as a "one-pot" synthesis, have been developed to improve efficiency and reduce environmental impact by minimizing the need for isolating and purifying intermediates. google.com

Chemoenzymatic Synthesis of Enantiomers

To overcome the limitations of producing a racemic mixture, a novel and simple chemoenzymatic route has been developed for the asymmetric synthesis of econazole's single enantiomers. nih.govacs.org This approach utilizes enzymes for the key stereoselective step, offering mild reaction conditions and high stereoselectivity. acs.orgacs.org

The process centers on the stereoselective bioreduction of a prochiral ketone intermediate, 2-chloro-1-(2,4-dichlorophenyl)ethanone. researchgate.netnih.gov Oxidoreductases, specifically alcohol dehydrogenases (ADHs), have proven highly effective. nih.govacs.org

Enzymatic Reduction: Alcohol dehydrogenases A and T (ADH-A and ADH-T) have demonstrated excellent activity and stereoselectivity in reducing the ketone to the corresponding chiral alcohol. acs.org This enzymatic step produces (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol in an enantiomerically pure form. nih.govacs.org

Chemical Conversion: The resulting enantiopure alcohol serves as a versatile chiral building block. It is then chemically converted through subsequent steps, similar to the conventional pathway, to yield the desired (R)-econazole. acs.org

Stereoinversion for the (S)-Enantiomer: The (S)-enantiomer can be efficiently produced from the same (R)-alcohol intermediate via stereoinversion of the chiral center using Mitsunobu reaction conditions. acs.orgacs.org

This chemoenzymatic method provides a viable and advantageous alternative to traditional chemical asymmetric transformations for producing enantiopure econazole. acs.org

Chirality and Differential Biological Activities of Enantiomers

Econazole possesses a single chiral center, resulting in two enantiomers, (R)-econazole and (S)-econazole. Biological evaluations have revealed that these enantiomers exhibit notable differences in their antifungal activity against various microorganisms. nih.govacs.org Unlike some related imidazole antifungals where one enantiomer accounts for most of the activity, both enantiomers of econazole show significant biological effects, with varying potency depending on the fungal strain. nih.govresearchgate.net

The differential activity highlights the importance of stereochemistry in the pharmacological profile of econazole. nih.gov

| Fungal Strain | More Active Enantiomer | Observation |

| Candida krusei | (R)-econazole | Showed higher inhibition values compared to the (S)-enantiomer. nih.govacs.org |

| Cryptococcus neoformans | (S)-econazole | Showed higher inhibition values. nih.govacs.org |

| Penicillium chrysogenum | (S)-econazole | Showed higher inhibition values. nih.govacs.org |

| Aspergillus niger | (S)-econazole | The S-enantiomer was found to be approximately three times more active than both the racemic mixture and the R-enantiomer. acs.org |

Preliminary tests against other common pathogenic fungi like Candida albicans and Trichophyton rubrum have also indicated that (R)-(-)-econazole is more active than the (S)-isomer and the racemate. nih.gov

Design and Synthesis of Novel Analogues

The development of novel analogues of econazole and other azole antifungals is a key strategy to overcome challenges such as drug resistance and to improve the spectrum of activity. nih.govacs.org Structure-activity relationship (SAR) studies guide the design of these new molecules. acs.org

One approach involves modifying the substituent groups on the core econazole structure. For instance, novel compounds have been synthesized by replacing the 4-chlorobenzyloxy group of econazole with other moieties. researchgate.net These modifications aim to enhance the compound's binding affinity to the target enzyme, lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi. researchgate.net

Another strategy in the broader class of imidazole antifungals involves replacing the imidazole ring with other heterocyclic systems or incorporating different functional groups to create hybrid molecules. nih.govacs.orgmdpi.com For example, new carboacyclic nucleosides containing oxiconazole-like scaffolds have been designed where the imidazole moiety is replaced by pyrimidine (B1678525) or purine (B94841) bases. researchgate.net These research efforts aim to develop new agents with potent and broad-spectrum antifungal activity. researchgate.net

Advanced Formulation Strategies and Drug Delivery Systems Research Pre Clinical Focus

Gel-Based Topical Formulations and Release Characteristics

Gel-based formulations are a popular choice for the topical delivery of econazole (B349626) nitrate (B79036) due to their favorable properties, such as being non-greasy and easy to apply. ijpsr.comijpsr.com Research has explored the use of various gelling agents, including Carbopol® 940, sodium alginate, and hydroxypropyl methylcellulose (B11928114) (HPMC), to create stable and effective topical gels. mdpi.comwjpmr.com

Studies have shown that the concentration of the gelling agent significantly impacts the gel's viscosity, spreadability, and drug release profile. mdpi.com For instance, increasing the concentration of Carbopol® 940 leads to higher viscosity and reduced spreadability, which in turn slows down the in vitro release of econazole nitrate. mdpi.com The pH of these formulations is typically maintained around 6.0, making them suitable for topical application. mdpi.com The drug release from these gels often follows a diffusion-controlled mechanism, influenced by the swelling of the polymer matrix. mdpi.com

Different polymers exhibit varying effects on drug release. For example, a study comparing sodium alginate and HPMC found that HPMC-based gels showed a higher drug release rate than those made with sodium alginate. wjpmr.com Another study reported that a combination of Carbopol and HPMC K4M resulted in a high drug release of 99.29% over 4 hours. ijprajournal.com These findings highlight the importance of polymer selection in optimizing the release characteristics of topical econazole nitrate gels.

Table 1: Impact of Gelling Agent on Econazole Nitrate Gel Properties

| Gelling Agent | Concentration | Effect on Viscosity | Effect on Spreadability | In Vitro Drug Release |

|---|---|---|---|---|

| Carbopol® 940 | Increased | Increased | Decreased | Decreased mdpi.com |

| HPMC | 1% w/w | - | - | 97.58% ijprajournal.com |

| Sodium Alginate | 1% w/w | - | - | 93.81% wjpmr.com |

Nanoparticle-Based Delivery Systems

Nanoparticle-based delivery systems offer a promising approach to enhance the therapeutic efficacy of econazole nitrate. mdpi.com These systems can improve drug solubility, increase skin penetration, and provide sustained release. mdpi.comnih.gov Various types of nanoparticles have been investigated for the delivery of econazole nitrate, including solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and mesoporous silica (B1680970) nanoparticles (MSNs). medipol.edu.trfrontiersin.orgnih.gov

SLNs have been shown to effectively encapsulate econazole nitrate with high efficiency (around 100%) and have a mean particle size of approximately 150 nm. nih.gov In vivo studies have demonstrated that SLN-based gels promote rapid penetration of econazole nitrate through the stratum corneum and enhance its diffusion into deeper skin layers compared to conventional gels. nih.gov NLCs, which are composed of a blend of solid and liquid lipids, have also been explored. Gels containing econazole nitrate-loaded NLCs have shown sustained drug release and are considered a potential system for topical delivery. medipol.edu.tr

More recently, mesoporous silica nanoparticles (MSNs) have been investigated for the co-delivery of econazole nitrate and triamcinolone (B434) acetonide. frontiersin.org This dual-drug-loaded system aims to provide both antifungal and anti-inflammatory effects, potentially leading to a more effective and rapid healing process. frontiersin.org The use of nanoparticles in antifungal drug delivery is a significant area of research, with the potential to overcome many of the limitations of conventional formulations. mdpi.com

Table 2: Characteristics of Nanoparticle-Based Econazole Nitrate Delivery Systems

| Nanoparticle Type | Key Features | Reported Outcomes |

|---|---|---|

| Solid Lipid Nanoparticles (SLN) | High encapsulation efficiency (~100%), mean diameter ~150 nm. nih.gov | Controlled release, rapid penetration through stratum corneum. nih.gov |

| Nanostructured Lipid Carriers (NLC) | Entrapment efficiency of 65.81-74.63%. medipol.edu.tr | Sustained drug release. medipol.edu.tr |

Co-Crystal Formulations for Enhanced Physicochemical Properties

Co-crystal engineering is an emerging strategy to improve the physicochemical properties of active pharmaceutical ingredients, particularly their solubility. ijpsr.comijpsr.com For econazole nitrate, which is a BCS class II drug with low solubility and high permeability, forming co-crystals can enhance its dissolution rate. ijpsr.commdpi.com

Research has focused on creating co-crystals of econazole nitrate with various co-formers, such as amino acids or carboxylic acids, using techniques like liquid-based grinding. ijpsr.com These co-crystals, when incorporated into a topical gel, have demonstrated improved in-vitro dissolution and ex-vivo permeability through the skin. ijpsr.comijpsr.com Characterization techniques such as Fourier transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and powder X-ray diffraction (PXRD) are used to confirm the formation of the co-crystal structure. ijpsr.com A patent has also been filed for an econazole nitrate compound crystal with a specific X-ray powder diffraction pattern, which is claimed to have higher water solubility. google.com

The enhanced solubility and dissolution of econazole nitrate from co-crystal formulations can lead to improved antifungal activity against pathogens like C. albicans. ijpsr.com

Solid Dispersion Methodologies for Hydrogels

Solid dispersion is another technique utilized to enhance the solubility and dissolution rate of poorly water-soluble drugs like econazole nitrate. This method involves dispersing the drug in an inert carrier or matrix at a solid state.

While direct research on "solid dispersion methodologies for hydrogels" of econazole nitrate is limited in the provided context, the principles are relevant. For instance, a study on β-cyclodextrin nanosponges, which can be considered a type of solid dispersion, involved loading econazole nitrate into these nanosponges and then incorporating them into a Carbopol 934 hydrogel. mdpi.comresearchgate.net The resulting formulation showed superior skin permeability compared to a marketed product. mdpi.comresearchgate.net

Another study utilized a nanoemulsion of econazole nitrate, which was then combined with a hydrogel. japsonline.com This nanoemulsion-enriched hydrogel demonstrated complete and prolonged drug release over 8 hours, suggesting it as a promising delivery system for class IV antifungal drugs. japsonline.com These examples highlight how dispersing the drug in a carrier system before incorporating it into a hydrogel can significantly improve its performance.

Liposomal Delivery Systems for Systemic Application Research

Liposomes are vesicular structures composed of phospholipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. dovepress.comamazonaws.com They are being investigated as a versatile drug delivery platform, including for antifungal agents like econazole nitrate. wisdomlib.orgamazonaws.com

Research has focused on developing liposomal gel formulations for the topical treatment of fungal infections. wisdomlib.org In one study, econazole nitrate was encapsulated in liposomes prepared by the rotary evaporation method, achieving an entrapment efficiency of 73.32% and a vesicle size of 165.58 nm. wisdomlib.org These liposomes were then incorporated into a gel base. amazonaws.com The resulting liposomal gel exhibited a sustained and controlled in vitro drug release of 98.78% after 12 hours. amazonaws.com

Liposomal formulations offer the advantage of a dual control release system, combining the properties of both a gel and an emulsion. amazonaws.com This can lead to enhanced topical delivery of hydrophobic drugs like econazole nitrate, potentially improving therapeutic outcomes. wisdomlib.org

Niosomal Vesicular Systems for Targeted Delivery

Niosomes are non-ionic surfactant-based vesicles that serve as an alternative to liposomes for drug delivery. tjnpr.orgresearchgate.net They are biodegradable, non-toxic, and more stable than liposomes. tsijournals.com Niosomes have been explored for the transdermal delivery of econazole nitrate to provide a longer action on the skin while minimizing systemic absorption. researchgate.net

Econazole nitrate niosomes can be prepared using the thin film hydration technique with varying ratios of surfactant (like Span 80) and cholesterol. researchgate.net The entrapment efficiency of these niosomes has been reported to be in the range of 62-85%. researchgate.net When incorporated into a gel, niosomal formulations have shown a highly prolonged drug release compared to conventional gels and a two-fold increase in drug deposition in the skin. researchgate.net

These vesicular systems are considered a promising strategy for creating novel transdermal delivery systems for antifungal drugs, offering an alternative to oral administration. tjnpr.org

Inclusion Complexes for Modified Drug Release

Inclusion complexes are formed when a "guest" molecule (the drug) fits into the cavity of a "host" molecule. Cyclodextrins are commonly used host molecules in pharmaceutical formulations due to their ability to encapsulate poorly soluble drugs and enhance their bioavailability. mdpi.com

For econazole nitrate, inclusion complexes with β-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have been studied to improve its aqueous solubility and dissolution rate. researchgate.net The formation of a 1:1 molar ratio complex between econazole nitrate and cyclodextrins has been demonstrated. researchgate.net This complexation significantly increases the water solubility of econazole nitrate. researchgate.net

These inclusion complexes can be incorporated into various dosage forms, including eye drops and hydrogels. researchgate.netmdpi.com For instance, β-cyclodextrin nanosponges loaded with econazole nitrate have been incorporated into a Carbopol 934 hydrogel, resulting in enhanced skin permeability. mdpi.comresearchgate.net The use of nanosponges, a type of cross-linked cyclodextrin (B1172386) polymer, can modify the release of the drug. ujpronline.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Econazole Nitrate |

| Wecobee M |

| Wecobee FS |

| Tefose 63 |

| Labrafil M 1944 CS |

| Mineral Oil |

| Butylated Hydroxyanisole (E320) |

| Benzoic Acid (E210) |

| Purified Water |

| Propylene Glycol |

| Capmul® MCM C8 |

| Methyl Paraben |

| Propyl Paraben |

| Carbopol® 940 |

| Sodium Alginate |

| Hydroxypropyl Methylcellulose (HPMC) |

| Triethanolamine |

| Methanol |

| Glyceryl Monostearate |

| Glyceryl Monooleate |

| Carbopol |

| Cholesterol |

| N,N-carbonyldiimidazole |

| Carbopol 934 |

| Triamcinolone Acetonide |

| β-Cyclodextrin (β-CD) |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) |

| Span 80 |

| Peppermint Oil |

| Eucalyptus Oil |

| Olive Oil |

| Tween 40 |

| Brij 35 |

| Cetostearyl Alcohol |

| PEG 400 |

| Glycerol |

| Polypropylene 188 |

| Tween 80 |

Cyclodextrin Complexation Approaches

The poor aqueous solubility of econazole, the active pharmaceutical ingredient in Gyno-Pevaril, presents a significant challenge in the development of effective drug delivery systems. researchgate.netresearchgate.net Pre-clinical research has extensively explored the use of cyclodextrins (CDs) to overcome this limitation. nih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity, which allows them to encapsulate poorly water-soluble drug molecules, like econazole, forming inclusion complexes. nih.govmdpi.com This complexation can enhance the solubility, dissolution rate, stability, and bioavailability of the drug. nih.govdergipark.org.tr

Research has focused on various cyclodextrin derivatives, including β-cyclodextrin (βCD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl-β-cyclodextrin (SBEβCD), as well as α-cyclodextrin (αCD) and γ-cyclodextrin (γCD). researchgate.netnih.gov The formation of these inclusion complexes is a dynamic equilibrium, and the driving forces include the release of high-energy water molecules from the cyclodextrin cavity and the establishment of hydrophobic interactions. researchgate.net

Studies have demonstrated that the stoichiometry of the econazole-cyclodextrin complex is typically 1:1. nih.govgre.ac.uk The effectiveness of complexation and the subsequent enhancement in solubility are influenced by several factors, including the type of cyclodextrin used, the pH of the medium, and the method of preparation. researchgate.netnih.gov For instance, the solubility of econazole nitrate is greater in acidic solutions, and this property can be leveraged in combination with cyclodextrin complexation to achieve higher drug concentrations. researchgate.netresearchgate.net

Various methods have been investigated for the preparation of econazole-cyclodextrin complexes, such as co-evaporation, kneading, freeze-drying, and co-grinding. gre.ac.ukinnovareacademics.ingoogle.com The kneading method, for example, has been shown to significantly enhance the solubility of econazole nitrate with β-cyclodextrin compared to the co-evaporation method. researchgate.netinnovareacademics.in Furthermore, the inclusion of a ternary component, such as citric acid, with sulfobutyl-β-cyclodextrin has been found to have a synergistic effect, leading to a substantial increase in the complexing and solubilizing ability towards econazole nitrate. nih.gov

The characterization of these complexes is a critical aspect of pre-clinical research, employing techniques like nuclear magnetic resonance (NMR) spectroscopy, differential scanning calorimetry (DSC), and X-ray powder diffractometry to confirm the formation of the inclusion complex and to study the interactions between the drug and the cyclodextrin. nih.govgre.ac.uk These analyses have revealed that complexation can lead to the amorphization of the drug, which contributes to its enhanced dissolution properties. nih.govnih.gov

The ultimate goal of these advanced formulation strategies is to develop novel drug delivery systems with improved therapeutic efficacy. For example, econazole-cyclodextrin complexes have been incorporated into hydrogels for ophthalmic delivery and nanosponges for topical application. innovareacademics.inresearchgate.net These formulations have shown promise in pre-clinical models by sustaining drug release and improving drug permeation. nih.govnih.gov

The following tables summarize key findings from pre-clinical studies on the complexation of econazole with various cyclodextrins.

Table 1: Comparison of Preparation Methods for Econazole Nitrate-β-Cyclodextrin Complexes

| Preparation Method | Molar Ratio (ECZ:βCD) | Solubility Enhancement | Key Findings | Reference(s) |

|---|---|---|---|---|

| Kneading Method | 1:2 | Significantly enhanced solubility compared to co-evaporation. | Considered the best method for inclusion, leading to a notable increase in ECZ solubility. | researchgate.netinnovareacademics.in |

| Co-evaporation Method | 1:2 | Enhanced solubility, but less effective than kneading. | Both methods produced an Ap type solubility curve, indicating complex formation. | researchgate.netinnovareacademics.in |

This table is interactive. Users can sort the data by clicking on the column headers.

Table 2: Efficacy of Different Cyclodextrin Derivatives in Complexing Econazole Nitrate

| Cyclodextrin Derivative | Key Findings | Reference(s) |

|---|---|---|

| Sulfobutyl-β-cyclodextrin (SBEβCD) | Identified as the best complexing and solubilizing agent for ECN in a comparative study. Showed a synergistic effect with citric acid. | nih.gov |

| Hydroxypropyl-β-cyclodextrin (HPβCD) | Second-best complexing agent after SBEβCD. Total amorphization of the drug was achieved with co-grinding. | nih.gov |

| α-cyclodextrin (αCD) | Showed high complexation efficiency in acidic solutions, enhancing antifungal activity. | researchgate.netdergipark.org.tr |

| γ-cyclodextrin (γCD) | Complexes had a tendency to self-assemble into nano- and microparticles. | researchgate.net |

This table is interactive. Users can sort the data by clicking on the column headers.

Table 3: Pre-clinical Formulations of Econazole-Cyclodextrin Complexes

| Formulation | Cyclodextrin Used | Key Research Findings | Application | Reference(s) |

|---|---|---|---|---|

| Ophthalmic Gel | β-cyclodextrin | The complex, prepared by the kneading method, was successfully formulated into a gel that showed a super case II transport release profile and pseudo-plastic shear thinning behavior. | Ocular Delivery | researchgate.netinnovareacademics.in |

| Nanoparticles | Hydroxypropyl-β-cyclodextrin | Nano-spray drying of a drug-cyclodextrin solution produced stable nanoparticles with high yield and improved drug release. | Ocular Delivery | nih.govscitechnol.comresearchgate.net |

| Co-ground Product | Sulfobutyl-β-cyclodextrin | A ternary system with citric acid showed superior dissolution properties, increasing dissolution efficiency 66.62 times. | Oral Candidosis Therapy | nih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

Non Antifungal Research Avenues and Molecular Investigations

Anticancer Mechanisms and Pre-clinical Efficacy

Econazole (B349626) nitrate (B79036) has demonstrated significant potential as an anticancer agent, exhibiting effects across various cancer cell lines through multiple mechanisms, including modulation of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Phosphoinositide 3-Kinase (PI3K) Pathway Modulation

Econazole nitrate has shown notable activity in modulating the Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathway, a critical regulator of cell proliferation, survival, and differentiation that is frequently dysregulated in various cancers medkoo.comresearchgate.netnih.govresearchgate.net. Studies indicate that econazole nitrate inhibits PI3K activity, leading to a reduction in the levels of phosphorylated AKT (p-AKT) and downstream survival proteins such as Bcl-2 in cancer cells medkoo.comresearchgate.netresearchgate.net. Specifically, in lung cancer cells (H661 and A549), econazole treatment dose-dependently decreased p-AKT and Bcl-2 expression, while leaving ERK phosphorylation unaffected, suggesting pathway specificity medkoo.comresearchgate.netresearchgate.net. Furthermore, econazole nitrate has been effective in reversing drug resistance in breast cancer cells, including MDA-MB-231 and MCF-7, by inhibiting the PI3K/AKT pathway, thereby enhancing their sensitivity to chemotherapeutic agents like Adriamycin researchgate.netnih.govselleckchem.com. The efficacy of econazole in overcoming Adriamycin resistance was further supported by the observation that overexpression of constitutively active AKT1 abolished econazole's effects researchgate.netnih.gov. Similar reductions in pPI3K, pAKT, and pERK have also been observed in gastric cancer cells biomolther.org.

Induction of Apoptosis in Cancer Cell Lines

Econazole nitrate has been extensively studied for its capacity to induce apoptosis, or programmed cell death, across a spectrum of cancer cell lines nih.govbrieflands.com. In lung cancer models, econazole treatment of H661 and A549 cells resulted in increased apoptosis, as evidenced by Annexin V/PI staining and the cleavage of key apoptotic markers like Caspase-3 and PARP medkoo.comresearchgate.netresearchgate.net. In breast cancer research, econazole induced apoptosis in MCF-7 cells via mitochondrial and caspase pathways, characterized by morphological changes, DNA fragmentation, and a loss of mitochondrial membrane potential nih.govbrieflands.com. Gastric cancer cells (AGS, SNU1) also exhibited caspase-dependent apoptosis following econazole treatment, marked by PARP cleavage biomolther.org. Beyond these, econazole has demonstrated apoptosis-inducing effects in prostate cancer (PC3) researchgate.net, colon cancer (COLO 205) selleckchem.comcabidigitallibrary.org, and melanoma cells researchgate.net. Its ability to promote apoptosis contributes to its observed cytotoxic activity against various cancer types, including drug-resistant variants researchgate.netnih.gov.

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, econazole nitrate can also perturb the cell cycle, leading to growth arrest in cancer cells. Research indicates that econazole can cause cell cycle arrest in the G0/G1 phase in human colon cancer cells, such as COLO 205 researchgate.netselleckchem.comcabidigitallibrary.org. In gastric cancer cells, econazole treatment resulted in cell cycle arrest in the sub-G1 phase, which was mitigated by a pan-caspase inhibitor, suggesting a link between cell cycle perturbation and apoptosis biomolther.org. These findings highlight econazole's role in disrupting cancer cell proliferation by halting their progression through the cell cycle.

Table 1: Anticancer Activity of Econazole Nitrate in Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | Observed Effect | Concentration/Conditions | Reference |

| H661, A549 | Lung | Inhibited viability, Induced apoptosis, Decreased p-AKT and Bcl-2 | Dose-dependent | medkoo.comresearchgate.netresearchgate.netresearchgate.net |

| MCF-7 | Breast | Inhibited proliferation, Induced apoptosis (mitochondrial/caspase pathways) | Dose-dependent | nih.govbrieflands.com |

| MDA-MB-231 | Breast | Inhibited viability, Reversed Adriamycin resistance (via PI3K/AKT inhibition) | Dose-dependent | researchgate.netnih.gov |

| AGS, SNU1 | Gastric | Reduced viability, Induced apoptosis (caspase-dependent), Cell cycle arrest (sub-G1) | Dose-dependent | biomolther.org |

| PC3 | Prostate | Decreased cell proliferation | 1-30 μM | researchgate.net |

| COLO 205 | Colon | Induced apoptosis, Cell cycle arrest (G0/G1) | 5-20 μM | selleckchem.comcabidigitallibrary.org |

| Melanoma lines | Melanoma | Decreased growth and proliferation, Increased cell death | Not specified | researchgate.net |

Antitubercular Activity Research (In Vitro and Pre-clinical In Vivo)

Econazole and its derivatives have also been explored for their potential antitubercular activity. While econazole itself exhibits a minimum inhibitory concentration (MIC) of 16 μg/mL against Mycobacterium tuberculosis (Mtb), research has focused on synthesizing econazole-derived nitroimidazoles to enhance this activity nih.gov. In this context, the introduction of a nitro group at the 4-position of the imidazole (B134444) ring in econazole abolished its antitubercular effect. However, specific alcoholic nitroimidazoles derived from econazole, namely compounds 4 and 6, demonstrated significant activity against Mtb. Notably, compounds 6a and 6f achieved MIC values as low as 0.5 μg/mL, which is comparable to the efficacy of PA-824, a compound currently in clinical trials for tuberculosis treatment nih.gov. These findings suggest that modifications of the econazole scaffold can yield potent antitubercular agents.

Modulation of Transient Receptor Potential (TRP) Channels

Econazole nitrate interacts with and modulates various Transient Receptor Potential (TRP) channels, which are involved in sensing stimuli such as pain, temperature, and chemical irritants nih.govresearchgate.netosti.govescholarship.org. Research has identified econazole as an inhibitor of several TRP channels, including TRPA1, TRPV5, TRPV6, and TRPM2 selleckchem.comnih.govresearchgate.netosti.govescholarship.org. In sensory neurons, econazole has been shown to evoke an increase in intracellular calcium ([Ca²⁺]i) levels. This effect was abolished upon removal of extracellular calcium and was found to be suppressed by TRPA1 blockers, but not TRPV1 blockers, indicating a role for TRPA1 in mediating econazole's calcium influx researchgate.net. Structural studies using cryo-electron microscopy have revealed that econazole binds to an allosteric site at the periphery of TRPV6, displacing a lipid molecule and inducing a closed conformation of the channel gate osti.gov. Similarly, econazole binds to a hydrophobic pocket in TRPV5, analogous to binding sites for vanilloids and lipids in other TRPV channels, leading to channel inhibition escholarship.org. These interactions suggest that econazole's modulation of TRP channels may contribute to its observed effects, including potential sensory side effects or novel therapeutic applications.

Table 2: Modulation of TRP Channels by Econazole Nitrate

| TRP Channel | Effect | Mechanism/Observation | Reference |

| TRPA1 | Inhibition | Evokes [Ca²⁺]i increase in DRG neurons, suppressed by TRPA1 blocker | nih.govresearchgate.net |

| TRPV5 | Inhibition | Binds to hydrophobic pocket, induces closed conformation | nih.govescholarship.org |

| TRPV6 | Inhibition | Binds to allosteric site, displaces lipid, induces closed conformation | nih.govosti.gov |

| TRPM2 | Inhibition | Inhibits ADP-ribose-activated currents, inhibits mediated current | selleckchem.comnih.gov |

Interactions with Cellular Components (Beyond Primary Fungal Targets)

Beyond its established role in inhibiting ergosterol (B1671047) synthesis in fungi, econazole nitrate engages with various cellular components and pathways in mammalian cells medkoo.comdrugbank.comnih.govpatsnap.comncats.ionih.govchemicalbook.comchemicalbook.com. It has been observed to inhibit endogenous respiration and interact with membrane phospholipids, processes that contribute to its antifungal action but also indicate broader cellular interactions medkoo.comdrugbank.comnih.govpatsnap.comncats.ionih.govchemicalbook.comchemicalbook.com. Econazole can also affect lipid metabolism by impairing triglyceride and phospholipid biosynthesis medkoo.comdrugbank.comnih.govpatsnap.comncats.ionih.govchemicalbook.comchemicalbook.com. Furthermore, econazole has been shown to modulate calcium homeostasis in mammalian cells; it increases intracellular calcium ([Ca²⁺]i) in osteosarcoma cells (MG63) by blocking store-operated calcium entry nih.govbrieflands.comresearchgate.net. It also inhibits enzymes involved in steroidogenesis, specifically the conversion of progesterone (B1679170) to testosterone (B1683101) in H295R cells nih.govbrieflands.comresearchgate.net. Additionally, econazole has been noted to induce micronuclei formation in certain cell lines (V79, XEM2, XEMd-MZ) that express CYP1A2, suggesting potential genotoxic effects under specific conditions selleckchem.com. These interactions highlight a multifaceted cellular engagement of econazole nitrate beyond its primary antifungal target.

Compound Name List:

Econazole Nitrate

Gyno-Pevaril (Brand Name for Econazole Nitrate)

Calcium Homeostasis Perturbations

Research has identified specific pathways involved in econazole nitrate-induced calcium dysregulation. It acts as a blocker of store-operated calcium entry (SOCE) researchgate.netnih.gov, a crucial mechanism for refilling ER calcium stores. Furthermore, econazole nitrate has been shown to inhibit the TRPV6 calcium channel, a key player in epithelial calcium absorption and calcium homeostasis, particularly in cancer cells osti.govnih.gov. This inhibition occurs at an allosteric site on the channel, leading to conformational changes that restrict calcium flow nih.gov. The compound also appears to stimulate calcium influx via pathways sensitive to lanthanum (La3+) and potentially through L-type calcium channel-like pathways selleckchem.comnih.gov. In some cell types, such as HL-60 cells, econazole nitrate has been associated with ER calcium depletion, contributing to endoplasmic reticulum stress researchgate.netnih.gov.

Table 1: Observed Effects of Econazole Nitrate on Calcium Homeostasis

| Effect Observed | Cellular Mechanism/Pathway | Cell Types/Models Studied |

| Increased intracellular Ca2+ ([Ca2+]i) | Stimulates Ca2+ influx from extracellular milieu and Ca2+ release from endoplasmic reticulum (ER) researchgate.netnih.govjpp.krakow.pl. | PC3 prostate cancer cells researchgate.netnih.gov, MG63 osteosarcoma cells researchgate.netnih.gov, Nociceptors jpp.krakow.pl. |

| Inhibition of Store-Operated Calcium Entry (SOCE) | Acts as a blocker of SOCE, affecting ER calcium store refilling researchgate.netnih.gov. | HL-60 cells (ER Ca2+ depletion) researchgate.netnih.gov, MG63 osteosarcoma cells (potent blocker) researchgate.netnih.gov. |

| Inhibition of TRPV6 Calcium Channel | Binds to an allosteric site on TRPV6, inducing conformational changes that restrict calcium pore function osti.govnih.gov. | Human TRPV6 channel studies osti.govnih.gov. |

| Modulation of other Ca2+ channels | Inhibits ADP-ribose-activated currents in HEK-293 cells expressing recombinant human TRPM2 selleckchem.com. Influx pathways sensitive to La3+ selleckchem.com. L-type Ca2+ channel-like pathway nih.gov. | HEK-293 cells selleckchem.com, PC3 prostate cancer cells nih.gov. |

| ER Ca2+ Depletion | Promotes ER Ca2+ depletion, contributing to ER stress researchgate.netnih.gov. | HL-60 cells researchgate.netnih.gov. |

Mitochondrial Enzyme Synthesis Suppression

Econazole nitrate has also demonstrated an impact on mitochondrial function, specifically affecting the biosynthesis of mitochondrial enzymes. Research indicates that econazole nitrate can inhibit the synthesis of enzymes located within the mitochondrial membranes nih.gov. This inhibitory effect does not appear to extend to matrix enzymes, such as phenylalanyl-tRNA synthetase nih.gov.

Furthermore, studies have reported that econazole nitrate can lead to a decrease in mitochondrial membrane potential nih.govbrieflands.com. This disruption of the electrochemical gradient across the inner mitochondrial membrane is a critical event often preceding or accompanying apoptosis. The compound itself accumulates to its highest concentration within the mitochondria, suggesting a direct interaction with these organelles nih.gov. While not directly related to enzyme synthesis, the observed effects on mitochondrial membrane potential and the localization of econazole nitrate within mitochondria point towards a significant role in mitochondrial cellular regulation nih.govbrieflands.com.

Table 2: Econazole Nitrate's Impact on Mitochondrial Enzyme Biosynthesis and Function

| Enzyme/Process Affected | Nature of Effect | Location/Type of Enzyme/Process | Reference Source |

| Mitochondrial membrane enzymes | Inhibits biosynthesis | Mitochondrial membrane | nih.gov |

| Matrix enzymes (e.g., Phenylalanyl-tRNA synthetase) | No significant effect on biosynthesis | Mitochondrial matrix | nih.gov |

| Mitochondrial membrane potential | Decreased | Mitochondria | nih.govbrieflands.com |

| Cellular concentration | Highest concentration found | Mitochondria | nih.gov |

Compound List:

this compound

Econazole Nitrate

Ruthenium Red

Citrate Synthase

ATP Synthase

Cytochrome c oxidase

Succinate dehydrogenase

Phenylalanyl-tRNA synthetase

Procaspase-3

Procaspase-9

Bcl-2

PI3K

AKT

ERK

p53

TRPV6

TRPM2

Thapsigargin

U73122

ATP (Adenosine Triphosphate)

ADP (Adenosine Diphosphate)

Phosphate

NADH

NAD+

Acetyl-CoA

Oxaloacetate

Citrate

CoA-SH

Progesterone

Testosterone

Calcitriol

CYP3A4

H2S (Hydrogen Sulfide)

LDHA (Lactate Dehydrogenase A)

LDHB (Lactate Dehydrogenase B)

SQOR (Sulfide Quinone Oxidoreductase)

FAD (Flavin Adenine Dinucleotide)

FGF-23 (Fibroblast Growth Factor 23)

PTH (Parathyroid Hormone)

25-hydroxyvitamin D

1,25-dihydroxyvitamin D

Methodological Approaches in Econazole Research

In Vitro Antifungal Susceptibility Testing (e.g., CLSI M38-A3)

In vitro antifungal susceptibility testing is a critical methodological approach in the research of econazole (B349626), providing essential data on its efficacy against various fungal pathogens. Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A3, are frequently employed to ensure reproducibility and comparability of results across different studies. nih.govresearchgate.net These protocols are essential for determining the minimum inhibitory concentration (MIC) of econazole, which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Research studies have utilized the CLSI M38-A3 guidelines to evaluate the in vitro activity of econazole against a range of clinical fungal isolates. For instance, a study investigating the susceptibility of 100 clinical Candida isolates from superficial infections compared econazole to other common antifungal agents like itraconazole (B105839), fluconazole (B54011), and miconazole (B906). nih.govnih.gov The MIC values for econazole were found to be in the range of 0.016-16 µg/ml. nih.govnih.gov Such studies are crucial for understanding the antifungal spectrum of econazole and for monitoring the emergence of resistant strains.

The in vitro susceptibility data generated from these standardized tests are fundamental for the preclinical assessment of econazole and for guiding the development of new antifungal formulations. The results from these assays provide a baseline for comparing the activity of econazole with other antifungal agents and for understanding its potential clinical utility.

Table 1: In Vitro Antifungal Susceptibility of Econazole and Other Antifungals Against Candida Species

| Antifungal Agent | MIC Range (µg/ml) |

|---|---|

| Econazole | 0.016-16 |

| Itraconazole | 0.032-16 |

| Miconazole | 0.016-16 |

| Fluconazole | 0.25-64 |

Microcalorimetry and Voltammetry for Metabolic Studies

Microcalorimetry and voltammetry are advanced analytical techniques that offer insights into the metabolic processes of fungi and how they are affected by antifungal agents like econazole.

Voltammetry , an electrochemical technique, can be employed to study the metabolic reactions of drugs. While specific studies on the voltammetric analysis of econazole's metabolism are not extensively detailed, this method has been used to simulate the phase I hepatic metabolism of other azole antifungals, such as voriconazole. mdpi.com Such electrochemical simulations can help in identifying potential metabolites and understanding the biotransformation pathways of the drug. mdpi.comnih.gov

Electron Microscopy for Morphological Analysis

Electron microscopy is an indispensable tool in econazole research for visualizing the ultrastructural changes induced by the compound in fungal cells. Both scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are utilized to provide detailed morphological analysis.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of fungal cells. Studies using SEM have shown that econazole can cause significant alterations to the morphology of fungal structures. For example, in the case of Microsporum canis, econazole nitrate (B79036) has been shown to induce superficial alterations. nih.gov SEM has also been used to visualize the spherical particles of econazole nitrate-loaded polymeric micelles, which is important for formulation development. researchgate.net

Transmission Electron Microscopy (TEM) allows for the examination of the internal structures of fungal cells. TEM studies have revealed that econazole can induce profound ultrastructural damage. For instance, in Candida albicans, econazole has been observed to cause abnormalities in the mitochondria, leading to cleavage, fragmentation, and the development of swollen mitochondria or amorphous bodies at higher concentrations. nih.gov These morphological changes are concentration-dependent and provide a visual confirmation of the drug's mechanism of action at a subcellular level. nih.gov Comparing images of treated and untreated cells under TEM provides clear evidence of the disruptive effects of econazole on fungal cell integrity. mdpi.com

Molecular Interaction Studies with Biological Macromolecules

Understanding the interaction of econazole with biological macromolecules is crucial for elucidating its mechanism of action and pharmacokinetic properties. These studies often involve protein binding assays and computational modeling.

Protein Binding Assays (e.g., Human Serum Albumin)

Protein binding assays are conducted to determine the extent to which a drug binds to proteins in the blood plasma, such as human serum albumin (HSA). nih.gov This binding can significantly affect the drug's distribution, metabolism, and excretion. The interaction of azole drugs with HSA has been a subject of interest, as this binding can influence their bioavailability and efficacy. mdpi.com Various methods, including capillary electrophoresis and fluorescence spectroscopy, can be used to characterize drug-protein interactions. nih.govnih.gov Studies on other azole antifungals have shown that they can bind to HSA, and it is likely that econazole also interacts with plasma proteins. mdpi.commdpi.com

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are computational techniques used to predict and analyze the interaction between a small molecule, like econazole, and a target protein at the molecular level. atlantis-press.com These in silico methods are valuable for understanding the binding mode and affinity of econazole to its target enzymes, such as cytochrome P450-dependent 14α-sterol demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi. nih.govpatsnap.com

Molecular docking studies have been employed to predict the enantioseparation of econazole and to understand its interaction with cyclodextrin (B1172386) derivatives. atlantis-press.com These studies can also help in identifying potential inhibitors of microbial enzymes. nih.govresearchgate.net For example, the binding of econazole to CYP121 of Mycobacterium tuberculosis has been investigated using molecular docking. nih.gov The results of these simulations can provide insights into the structural basis of econazole's antifungal activity and can guide the design of new, more potent antifungal agents. koyauniversity.org

In Vitro Release Profile Characterization (e.g., Franz Diffusion Cell, Korsmeyer–Peppas Model)

The in vitro release profile of econazole from various topical and transdermal formulations is a key parameter in its development and quality control. These studies are often performed using a Franz diffusion cell, and the release kinetics are analyzed using mathematical models like the Korsmeyer–Peppas model.

The Franz diffusion cell is a widely used apparatus for in vitro drug release and permeation studies. researchgate.netrjptonline.orgpharmasm.com It consists of a donor chamber, where the econazole formulation is applied, and a receptor chamber, separated by a membrane. pharmasm.com Samples are collected from the receptor chamber at predetermined time intervals to determine the amount of drug released. researchgate.net This method allows for the characterization and comparison of the release profiles of different econazole formulations, such as gels, creams, and nanosponges. researchgate.netresearchgate.net

The Korsmeyer–Peppas model is a mathematical equation used to describe the mechanism of drug release from a matrix. nih.govnih.gov The release exponent 'n' in this model provides information about the drug release mechanism. researchgate.net For instance, an 'n' value between 0.5 and 1 in the Korsmeyer-Peppas model for econazole nitrate release from a gel formulation suggests that the release is controlled by both diffusion and gel swelling. mdpi.com This model has been successfully applied to characterize the release kinetics of econazole from various formulations, confirming that diffusion is often a primary mechanism of drug release. researchgate.netresearchgate.net

Antifungal Activity Assessment Methods for Formulations (e.g., Cup Plate Diffusion)

The antifungal properties of econazole formulations are frequently evaluated using the cup-plate diffusion method. nih.gov This agar-based diffusion assay provides a clear, measurable indication of the formulation's ability to inhibit fungal growth.

In this method, a standardized culture of a target fungus, such as Aspergillus fumigatus or Candida albicans, is used to inoculate an agar (B569324) medium. nih.gov A sterile cork borer is then utilized to create wells or "cups" in the agar. nih.gov These wells are filled with the econazole formulation being tested. A blank gel, without the active ingredient, is often used as a negative control to ensure that the formulation base itself does not possess antifungal properties. nih.gov

The plates are subsequently incubated under controlled conditions, typically at 37°C for 24 hours. nih.gov During this incubation period, the econazole diffuses from the cup into the surrounding agar. If the compound is effective, it will inhibit the growth of the fungus in a circular area around the well. This area is referred to as the "zone of inhibition." nih.gov The diameter of this zone is then measured to quantify the antifungal activity; a larger zone of inhibition corresponds to a greater antifungal efficacy of the formulation. nih.gov Studies have demonstrated that econazole formulations show significant inhibition of the growth of both Candida albicans and Aspergillus fumigatus, while blank gels show no such activity. nih.gov

In Vitro Drug Interaction Potential with Cytochrome P450 Enzymes